molecular formula C7H12N4O B13170919 N-[(5-Methyl-1H-1,2,4-triazol-3-yl)methyl]propanamide

N-[(5-Methyl-1H-1,2,4-triazol-3-yl)methyl]propanamide

Cat. No.: B13170919
M. Wt: 168.20 g/mol
InChI Key: GVGQORKNQWEAJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-Methyl-1H-1,2,4-triazol-3-yl)methyl]propanamide is a chemical compound that belongs to the class of 1,2,4-triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-Methyl-1H-1,2,4-triazol-3-yl)methyl]propanamide typically involves the reaction of 5-methyl-1H-1,2,4-triazole with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(5-Methyl-1H-1,2,4-triazol-3-yl)methyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazole derivatives .

Scientific Research Applications

N-[(5-Methyl-1H-1,2,4-triazol-3-yl)methyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-Methyl-1H-1,2,4-triazol-3-yl)methyl]propanamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. The triazole ring is known to form hydrogen bonds with various biological targets, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Methyl-1H-1,2,4-triazole-3-carboxylate: Another triazole derivative with similar chemical properties.

    4-(1H-1,2,4-triazol-1-yl)benzoic acid: Known for its anticancer activity.

    2-(1H-1,2,4-triazol-3-yl)pyridine: Used in coordination chemistry.

Uniqueness

N-[(5-Methyl-1H-1,2,4-triazol-3-yl)methyl]propanamide is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

IUPAC Name

N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]propanamide

InChI

InChI=1S/C7H12N4O/c1-3-7(12)8-4-6-9-5(2)10-11-6/h3-4H2,1-2H3,(H,8,12)(H,9,10,11)

InChI Key

GVGQORKNQWEAJT-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCC1=NNC(=N1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.